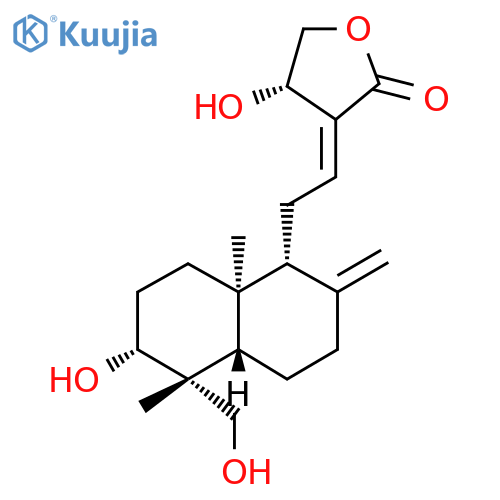

Cas no 5508-58-7 (Andrographolide)

Andrographolide 化学的及び物理的性質

名前と識別子

-

- Andrographolide

- ANDRO

- ANDROGRAPHIS

- 3A,14,15,18-TETRAHYDROXY-5B,9B,H,10A-LAMBDA-8,20-DIENE

- 2(3H)-FURANONE,3-[2-[(1R,4AS,5R,6R,8AS)-DECAHYDRO-6-HYDROXY-5-(HYDROXYMETHYL)-5,8A-DIMETHYL-2-METHYLENE-1-NAPHTHALENYL]ETHYLIDENE]DIHYDRO-4-HYDROXY-, (3E,4S)-

- 2(3h)-furanone,3-(2-(decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-met

- hylene-1-naphthalenyl)ethylidene)dihydro-4-hydroxy-,(1r-(1-alpha(e(s*)),4a-be

- (S,E)-4-Hydroxy-3-(2-((1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylenedecahydronaphthalen-1-yl)ethylidene)dihydrofuran-2(3H)-one

- ANDROGRAPHOLIDE(P)

- ANDROGRAPHOLIDE(SH) PrintBack

- alpha-Chloro-p-xylene

- Andrographalide

- Andrographolid

- Rhizoma Sparganii

- (3E,4S)-3-[2-[(1R,4aS,5R,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethylidene]dihydro-4-hydroxy-2(3H)-furanone

- ent-(3β,12E,14R)-3,14,19-Trihydroxy-8(17),12-labdadien-16,15-olide

- andrographolidume

- 410105JHGR

- Andropanolide

- 3-(2-(Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylenenaphthyl)ethylidene)dihydro-4-hydroxyfuran-2(3H)-one

- (3E,4S)-4-hydroxy-3

- 3,14,19-Trihydroxy-8(17),12-labdadien-16,15-olide; (ent-3β,12E,14R)-form

- [5508-58-7]

- 3,14,19-Trihydroxy-8(17),12-labdadien-16,15-olide; (ent-3β,12Z,14ζ)-form

- 3,14,19-Trihydroxy-8(17),12-labdadien-16,15-olide; (ent-3β,12E,14S)-form

- (1R-(1-alpha(E(S)),4abeta,5alpha,6alpha,8aalpha))-3-(2-(decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl)ethylidene)dihydro-4-hydroxy-2(3H)-furanone

- SMR001215694

- 3alpha,14,15,18-tetrahydroxy-5b,9bH,10a-labda-8(20),12-dien-16-oic acid gamma-Lactone

- 14-Epiandrographolide

- MLS001143510

- (-)-Andropanolide

- MLSMR

- 3,14,19-Trihydroxy-8(17),12-labdadien-16,15-olide; (ent-3β,12Z,14R)-form

-

- MDL: MFCD07778082

- インチ: 1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/b13-5+/t14-,15-,16+,17-,19+,20+/m1/s1

- InChIKey: BOJKULTULYSRAS-OTESTREVSA-N

- ほほえんだ: O([H])[C@]1([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@]([H])(C([H])([H])/C(/[H])=C3/C(=O)OC([H])([H])[C@@]/3([H])O[H])C(=C([H])[H])C([H])([H])C([H])([H])[C@]2([H])[C@]1(C([H])([H])[H])C([H])([H])O[H]

- BRN: 42762

計算された属性

- せいみつぶんしりょう: 350.209324g/mol

- ひょうめんでんか: 0

- XLogP3: 2.2

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 回転可能化学結合数: 3

- どういたいしつりょう: 350.209324g/mol

- 単一同位体質量: 350.209324g/mol

- 水素結合トポロジー分子極性表面積: 87Ų

- 重原子数: 25

- 複雑さ: 597

- 同位体原子数: 0

- 原子立体中心数の決定: 6

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- ぶんしりょう: 350.4

じっけんとくせい

- 色と性状: 白色の正方形または矩形結晶

- 密度みつど: d421 1.2317

- ゆうかいてん: 229.0 to 235.0 deg-C

- ふってん: 557.3 °C at 760 mmHg

- フラッシュポイント: 557.3 °C at 760 mmHg

- 屈折率: 1.567

- PSA: 86.99000

- LogP: 1.96260

- ようかいせい: 沸騰したエタノールに溶解し、メタノールまたはエタノールに微溶解し、クロロホルムに極微溶解し、水またはエーテルに溶解しない。

- ひせんこうど: -126 º (c=1.5,HAc)

- 最大波長(λmax): 223(MeOH)(lit.)

- マーカー: 633

- 光学活性: [α]20/D −126°, c = 1.5 in acetic acid

Andrographolide セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S22-S24/25

- RTECS番号:LU3490750

-

危険物標識:

- リスク用語:R20/21/22

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Andrographolide 税関データ

- 税関コード:29322980

- 税関データ:

中国税関コード:

29322980

Andrographolide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A108018-25g |

(S,E)-4-Hydroxy-3-(2-((1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylenedecahydronaphthalen-1-yl)ethylidene)dihydrofuran-2(3H)-one |

5508-58-7 | 98+% | 25g |

$91.0 | 2025-02-20 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017877-25g |

Andrographolide |

5508-58-7 | 98% | 25g |

¥371 | 2024-06-19 | |

| TargetMol Chemicals | T2898-500mg |

Andrographolide |

5508-58-7 | 100% | 500mg |

¥ 995 | 2024-07-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-205594A-100mg |

Andrographolide, |

5508-58-7 | ≥98% | 100mg |

¥286.00 | 2023-09-05 | |

| eNovation Chemicals LLC | D378929-500g |

Andrographolide |

5508-58-7 | 97% | 500g |

$650 | 2024-05-24 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B20207-200mg |

Andrographolide |

5508-58-7 | ,HPLC≥98% | 200mg |

¥400.00 | 2022-01-07 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 365645-100MG |

Andrographolide |

5508-58-7 | 100mg |

¥664.19 | 2023-12-07 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017877-500mg |

Andrographolide |

5508-58-7 | 98% | 500mg |

¥36 | 2024-06-19 | |

| Fluorochem | 078895-25g |

Andrographolide |

5508-58-7 | 95% | 25g |

£69.00 | 2022-03-01 | |

| Key Organics Ltd | AS-13637-5MG |

Andrographolide |

5508-58-7 | >99% | 5mg |

£42.00 | 2025-02-09 |

Andrographolide サプライヤー

Andrographolide 関連文献

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

Andrographolideに関する追加情報

Andrographolide (CAS No. 5508-58-7): A Comprehensive Overview of Its Properties, Benefits, and Applications

Andrographolide, with the CAS number 5508-58-7, is a bioactive diterpenoid lactone primarily derived from the medicinal plant Andrographis paniculata, commonly known as the "King of Bitters." This compound has garnered significant attention in recent years due to its multifaceted pharmacological properties, including anti-inflammatory, antioxidant, and immune-modulating effects. As interest in natural remedies and plant-based therapeutics grows, Andrographolide has become a focal point for researchers and health enthusiasts alike.

The chemical structure of Andrographolide features a unique diterpenoid skeleton with a γ-lactone ring, contributing to its biological activity. Its molecular formula is C20H30O5, and it is classified as a labdane diterpenoid. The compound is typically isolated from the leaves and stems of Andrographis paniculata, a plant traditionally used in Ayurvedic and Chinese medicine. Modern scientific studies have validated many of its traditional uses, particularly in supporting respiratory health, managing inflammatory conditions, and enhancing immune function.

One of the most searched topics related to Andrographolide is its potential role in immune support. With the global focus on health and wellness, especially post-pandemic, consumers are increasingly seeking natural alternatives to boost immunity. Research suggests that Andrographolide may modulate immune responses by influencing cytokine production and inhibiting NF-κB signaling, a pathway implicated in chronic inflammation. This makes it a promising candidate for managing conditions like colds, flu, and even autoimmune disorders.

Another hot topic is the anti-inflammatory effects of Andrographolide. Chronic inflammation is linked to numerous diseases, including arthritis, cardiovascular disorders, and neurodegenerative conditions. Studies indicate that Andrographolide can suppress pro-inflammatory markers such as TNF-α and IL-6, offering a natural approach to inflammation management. This has led to its inclusion in dietary supplements and herbal formulations targeting joint health and overall well-being.

Andrographolide also exhibits antioxidant properties, which are crucial in combating oxidative stress—a key factor in aging and chronic diseases. By scavenging free radicals and enhancing endogenous antioxidant defenses, this compound helps protect cells from damage. This aspect is particularly appealing to the anti-aging and longevity communities, where natural antioxidants are highly sought after.

In addition to its health benefits, Andrographolide is being explored for its potential in cancer research. Preliminary studies suggest it may induce apoptosis (programmed cell death) in certain cancer cells and inhibit tumor growth. While more clinical trials are needed, these findings have sparked interest in its use as an adjunct therapy in oncology.

The demand for Andrographolide has surged in the nutraceutical and pharmaceutical industries, driven by its versatility and safety profile. It is available in various forms, including powders, extracts, and capsules, catering to different consumer preferences. When selecting Andrographolide products, quality and purity are paramount, as adulteration can affect efficacy.

In conclusion, Andrographolide (CAS No. 5508-58-7) stands out as a potent natural compound with wide-ranging therapeutic potential. Its ability to address modern health concerns—such as immunity, inflammation, and oxidative stress—makes it a valuable addition to both traditional and contemporary medicine. As research continues to uncover its mechanisms and applications, Andrographolide is poised to remain a key player in the realm of bioactive plant compounds.

5508-58-7 (Andrographolide) 関連製品

- 57-85-2(Testosterone propionate)

- 869807-57-8(Andropanolide)

- 219721-33-2(14-Deoxy-12-hydroxyandrographolide)

- 134418-28-3(Dehydroandrographolide)

- 16830-15-2(Asiaticoside)

- 4773-96-0(Mangiferin)

- 62-99-7(6,17-Dihydroxy-6b,17b-androst-4-en-3-one)

- 27215-14-1(Neoandrographolide)

- 24394-09-0((+)-Cnicin)

- 138965-88-5(Isocoronarin D)